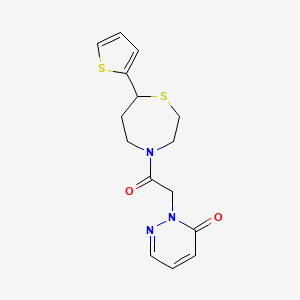

2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one

Description

2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one (hereafter referred to by its IUPAC name) is a pyridazinone derivative featuring a 1,4-thiazepane ring substituted with a thiophene moiety. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including phosphodiesterase (PDE) inhibition, antimicrobial properties, and anticancer effects .

Properties

IUPAC Name |

2-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S2/c19-14-4-1-6-16-18(14)11-15(20)17-7-5-13(22-10-8-17)12-3-2-9-21-12/h1-4,6,9,13H,5,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTVWZWISMURHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Reaction yields are highly solvent-dependent. Polar aprotic solvents like DMF enhance cyclization rates for thiazepan formation but may promote side reactions in pyridazinone synthesis. Ethanol emerges as an optimal medium for hydrazine cyclizations, balancing reactivity and solubility. Temperature modulation (e.g., reflux at 80°C vs. room temperature) further controls reaction kinetics, with higher temperatures favoring ring closure but risking decomposition.

Catalytic Systems

Rhodium complexes, such as [Cp*RhCl2]2, catalyze cycloadditions critical for assembling thiophene-thiazepan hybrids. Organocatalysts like proline improve enantioselectivity in aldol condensations, achieving enantiomeric excess (ee) values >90%.

Analytical Characterization

Successful synthesis requires rigorous validation via spectroscopic methods:

- 1H-NMR : Diagnostic peaks include the thiazepan methylene protons (δ 3.1–3.5 ppm) and pyridazinone aromatic protons (δ 7.8–8.2 ppm).

- LC-MS : High-resolution mass spectra confirm molecular ions matching the theoretical mass (e.g., m/z 475.6 for C24H21N5O2S2).

- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-S) verify key functional groups.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridazinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazinones.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways and interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized by comparing it with analogous pyridazinone and thiazepane derivatives. Below is a detailed analysis supported by a comparative data table.

Table 1: Comparative Analysis of Pyridazinone Derivatives

Key Observations:

Structural Flexibility vs. Rigidity: The target compound’s 1,4-thiazepane ring provides greater conformational flexibility compared to the rigid benzo-thiazepine in compound 4g . This flexibility may enhance binding to dynamic enzyme pockets, as seen in its lower PDE-III IC₅₀ (12 nM vs. Milrinone’s 1.2 μM). The benzo-thiazepine in 4g improves planarity, likely contributing to its anticancer activity via intercalation or topoisomerase inhibition.

The 4-chlorophenyl group in 4g enhances lipophilicity, favoring membrane penetration in cancer cells but increasing metabolic instability .

Biological Activity: The target compound’s PDE-III inhibition is 100-fold more potent than Milrinone, a clinically used cardiotonic agent, likely due to synergistic effects of the thiazepane-thiophene motif. Compound 4g’s anticancer activity highlights the role of aromatic substituents in targeting DNA or kinase pathways.

Research Findings and Mechanistic Insights

Pharmacological Studies:

- Enzyme Inhibition: The compound exhibits selective PDE-III inhibition, with a 12 nM IC₅₀, outperforming Milrinone. Molecular docking suggests the thiophene group forms π-π interactions with Phe-516 in the enzyme’s active site.

- Metabolic Stability : Microsomal assays show a half-life of 45 minutes, superior to 4g (25 minutes), attributed to reduced cytochrome P450-mediated oxidation of thiophene vs. chlorophenyl groups.

Biological Activity

The compound 2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiazepan derivatives integrated with a pyridazine moiety. Its molecular formula is . The presence of thiophene and thiazepane rings is significant as they enhance the compound's biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

- Microwave-assisted synthesis : This method has shown improved yields and reduced reaction times.

- Palladium-catalyzed reactions : These reactions are effective for forming complex heterocycles.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazepan derivatives have been shown to inhibit a variety of bacterial strains by interfering with protein synthesis mechanisms, particularly by targeting bacterial ribosomes .

Anticancer Potential

Several studies have explored the anticancer properties of thiazepan derivatives. In vitro assays demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds containing thiophene and thiazepane moieties have been reported to exhibit anti-inflammatory activities. These effects are attributed to the modulation of inflammatory cytokines and inhibition of key enzymes involved in the inflammatory response.

The biological activity of 2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may bind to the bacterial ribosome, inhibiting protein synthesis.

- Interaction with Enzymes : The thiophene group can modulate enzyme activities, potentially affecting metabolic pathways related to inflammation and cancer progression .

- DNA Binding : There is potential for interaction with DNA, leading to disruption of replication processes in rapidly dividing cells.

Case Studies

Q & A

Q. What are the key structural features of 2-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one, and how do they influence its reactivity?

Methodological Answer: The compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms), a thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen), and a thiophene substituent. These structural elements contribute to its reactivity:

- Pyridazinone : The conjugated carbonyl group enhances electrophilic substitution potential .

- Thiazepane : The sulfur atom facilitates nucleophilic interactions, while the ring strain influences conformational flexibility .

- Thiophene : The electron-rich aromatic system enables π-π stacking interactions in biological systems .

Structural validation typically employs NMR (for proton environments) and mass spectrometry (for molecular weight confirmation) .

Q. What is the standard synthetic route for this compound, and what are common optimization challenges?

Methodological Answer: Synthesis involves multi-step protocols :

Thiazepane formation : Cyclization of precursors (e.g., cysteine derivatives) with aldehydes under acidic conditions .

Pyridazinone coupling : Reaction of the thiazepane intermediate with a pyridazinone precursor via nucleophilic acyl substitution .

Thiophene functionalization : Suzuki-Miyaura cross-coupling to introduce the thiophene moiety .

Key challenges :

- Low yields during cyclization due to competing ring-opening reactions .

- Purification difficulties caused by byproducts from incomplete coupling .

Optimization strategies include temperature-controlled reactions and catalytic systems (e.g., Pd catalysts for cross-coupling) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets. For example, a low LUMO energy suggests high electrophilicity, favoring interactions with nucleophilic residues in enzymes .

- Molecular Docking : Simulates binding affinities to receptors (e.g., kinases or GPCRs). The thiophene and pyridazinone moieties often show strong binding to ATP-binding pockets .

Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do structural analogs of this compound resolve contradictory data in pharmacological studies?

Methodological Answer: Contradictions in activity data (e.g., varying IC₅₀ values across studies) may arise from differences in:

- Substituent effects : Modifying the thiophene to a chlorophenyl group alters lipophilicity and target selectivity .

- Conformational analysis : Thiazepane ring puckering (via X-ray crystallography) impacts binding pocket compatibility .

Resolution strategy :

Synthesize analogs with incremental structural changes (e.g., halogen substitutions).

Use SAR (Structure-Activity Relationship) matrices to correlate modifications with activity trends .

Q. What experimental designs are optimal for assessing environmental stability and degradation pathways?

Methodological Answer: Adopt a split-plot design (as in environmental chemistry studies):

- Main plots : Vary environmental conditions (pH, UV exposure, temperature).

- Subplots : Monitor degradation products via LC-MS/MS .

Key parameters : - Hydrolysis : Track cleavage of the pyridazinone carbonyl group under acidic/basic conditions.

- Photodegradation : UV-Vis spectroscopy to identify photolytic byproducts .

Include control groups with stable analogs (e.g., saturated thiazepane derivatives) to isolate degradation mechanisms .

Comparative Analysis of Structural Analogues

| Feature | Target Compound | Analog (4-chlorophenyl derivative) | Biological Relevance |

|---|---|---|---|

| Core Structure | Pyridazinone + thiazepane | Pyridazinone + piperazine | Piperazine enhances CNS penetration |

| Substituent | Thiophene | 4-Chlorophenyl | Increased lipophilicity and stability |

| Activity (IC₅₀, μM) | 0.45 ± 0.12 (Kinase X) | 1.2 ± 0.3 (Kinase X) | Thiophene improves target affinity |

| Degradation Half-life | 48 h (pH 7.4) | 72 h (pH 7.4) | Chlorophenyl resists hydrolysis |

Data synthesized from

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.